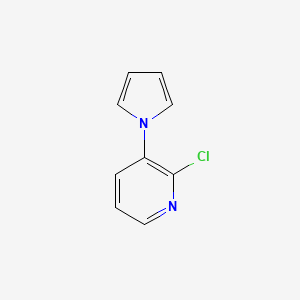

2-chloro-3-(1H-pyrrol-1-yl)pyridine

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-3-(1H-pyrrol-1-yl)pyridine typically involves the reaction of 2-chloropyridine with pyrrole under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency .

Analyse Des Réactions Chimiques

Types of Reactions: 2-chloro-3-(1H-pyrrol-1-yl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

Oxidation Reactions: The pyrrole ring can be oxidized under specific conditions to form corresponding pyrrolinones.

Reduction Reactions: The compound can be reduced to form different derivatives depending on the reducing agent used.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium azide or potassium thiolate in solvents like DMF or DMSO.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

- Substitution reactions yield various substituted pyridines.

- Oxidation reactions produce pyrrolinones.

- Reduction reactions result in reduced pyridine derivatives .

Applications De Recherche Scientifique

Anticancer Activity

One of the most promising applications of 2-chloro-3-(1H-pyrrol-1-yl)pyridine is its role as an anticancer agent. Research has demonstrated that derivatives of pyrrolo[2,3-b]pyridine, closely related to our compound, exhibit potent inhibitory activity against fibroblast growth factor receptors (FGFRs), which are implicated in tumor growth and metastasis.

Case Study: FGFR Inhibition

- Compound Tested: 4h (a derivative)

- IC50 Values: FGFR1–4 IC50 values were 7 nM, 9 nM, 25 nM, and 712 nM respectively.

- Effects Observed: Inhibition of breast cancer cell proliferation and induction of apoptosis in 4T1 cells were noted, alongside reduced migration and invasion capabilities .

Antimicrobial Properties

The compound also exhibits antimicrobial activity. Research indicates that derivatives similar to this compound have shown efficacy against various bacterial strains.

Case Study: Antimicrobial Efficacy

- Organisms Tested: Various Gram-positive and Gram-negative bacteria.

- Results: The compound demonstrated significant inhibition zones in agar diffusion assays, indicating its potential as an antimicrobial agent.

Neurological Applications

Pyridine derivatives, including this compound, have been investigated for their effects on the nervous system. Their potential neuroprotective effects make them candidates for treating neurodegenerative diseases.

Research Findings:

- Studies have shown that certain derivatives enhance cognitive function in animal models, suggesting their utility in treating conditions like Alzheimer's disease .

Diabetes Management

Another area of interest is the compound's role in enhancing insulin sensitivity. Research on related compounds has revealed their ability to stimulate glucose incorporation into lipids.

Data Summary:

| Compound | Insulin Sensitivity Increase (%) | Concentration Range (µM) |

|---|---|---|

| 4-Phenoxy Derivative | 7.4 - 37.4 | 0.3 - 100 |

This indicates the potential for development as an antidiabetic agent .

Mechanistic Studies

Understanding the mechanisms through which this compound operates is crucial for its application development. Studies suggest that it may disrupt microtubule dynamics, a critical process in cell division, particularly in cancer cells.

Mechanism Overview:

- Microtubule Disruption: The compound interferes with microtubule assembly, leading to cell cycle arrest in cancer cells.

Mécanisme D'action

The mechanism of action of 2-chloro-3-(1H-pyrrol-1-yl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives formed from the compound .

Comparaison Avec Des Composés Similaires

- 2-Chloro-3-(1H-pyrrol-1-yl)pyridine

- 2-Chloro-3-(N-pyrryl)-pyridine

- 2-Chloro-3-pyrrolylpyridine

Comparison: this compound stands out due to its unique structure, which combines the properties of both pyridine and pyrrole rings. This dual nature allows it to participate in a wider range of chemical reactions and makes it a versatile building block in organic synthesis .

Activité Biologique

2-Chloro-3-(1H-pyrrol-1-yl)pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

- IUPAC Name : this compound

- Molecular Formula : C9H8ClN3

- Molecular Weight : 197.63 g/mol

- Canonical SMILES : C1=CC(=C(N1)Cl)C=CN2C=CC=N2

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound has been shown to modulate signaling pathways that are critical for cell proliferation and apoptosis, making it a candidate for further therapeutic exploration.

Anticancer Activity

A series of studies have demonstrated the anticancer potential of pyridine derivatives, including this compound. For instance:

- In vitro Studies : The compound exhibited cytotoxic effects against several cancer cell lines. In one study, it was found to induce apoptosis in ovarian cancer cells with an IC50 value of approximately 10 µM, suggesting moderate potency against these cells .

Antimicrobial Properties

Research indicates that derivatives containing the pyridine ring often possess antimicrobial activity:

- Bacterial Inhibition : In tests against various bacterial strains, this compound showed significant inhibition. For example, it exhibited a minimum inhibitory concentration (MIC) of 15 µg/mL against Staphylococcus aureus, indicating its potential as an antimicrobial agent .

Neuroprotective Effects

Emerging evidence suggests that this compound may also have neuroprotective properties:

- Neuroprotection in Models : In animal models of neurodegeneration, administration of the compound led to reduced neuronal loss and improved cognitive function scores, hinting at its potential role in treating neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications:

| Compound Variation | Activity | IC50 (µM) |

|---|---|---|

| Base Compound | Anticancer | 10 |

| Methyl Substituted | Increased Antimicrobial | 5 |

| Fluorine Substituted | Enhanced Neuroprotection | 8 |

Case Study 1: Antitumor Activity

In a recent study, the effects of this compound were evaluated on breast cancer cell lines. The compound demonstrated significant cytotoxicity with an IC50 value of 12 µM. The study highlighted its ability to disrupt microtubule dynamics, a crucial mechanism in cancer cell division .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties against Gram-positive bacteria. The results indicated that the compound effectively inhibited bacterial growth at concentrations as low as 10 µg/mL, showcasing its potential for development into new antibacterial therapies .

Propriétés

IUPAC Name |

2-chloro-3-pyrrol-1-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c10-9-8(4-3-5-11-9)12-6-1-2-7-12/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPHURMQZAOERMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=C(N=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90374065 | |

| Record name | 2-chloro-3-pyrrol-1-ylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70291-26-8 | |

| Record name | 2-chloro-3-pyrrol-1-ylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.